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Introduction

Pentlandite, a naturally occurring iron-nickel sulfide mineral with the general chemical formula
(Fe,Ni)oSs, stands as the most significant ore of nickel.[1][2] Its crystal structure and inherent
symmetry are of paramount importance for understanding its physical and chemical properties,
which in turn influences its extraction processes and potential applications in various scientific
and industrial fields. This technical guide provides a comprehensive overview of the
crystallographic features of pentlandite, detailing its structural parameters, symmetry
elements, and the experimental methodologies employed for their determination.

Crystal Structure and Composition

Pentlandite crystallizes in the cubic system and is characterized by a complex face-centered
cubic arrangement.[3] The structure is comprised of a framework of sulfur atoms with iron (Fe)
and nickel (Ni) atoms occupying specific interstitial sites. The typical chemical formula is
(Fe,Ni)oSs, with the ratio of iron to nickel often approximating 1:1.[4][5] However, this ratio can
vary, and minor amounts of cobalt (Co) are commonly present as a substitute for iron and
nickel.[4]

The metal atoms in the pentlandite structure are distributed over two distinct crystallographic
sites with different coordination environments: one octahedral site and one tetrahedral site.[3]
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[4] This arrangement of metal cations within the sulfur framework is a defining characteristic of
the pentlandite structure.

Crystallographic Data

The crystallographic parameters of pentlandite have been well-established through numerous
studies. The following tables summarize the key quantitative data.

Parameter Value Reference(s)
Crystal System Cubic [4161[7]
Space Group Fm3m (No. 225) [41[6]

Crystal Class m-3m [6]

Point Group 4/m 3 2/m [8]

Lattice Parameter (a) 10.038 A-10.1075 A [6][8]

Formula Units (Z) 4 [4]

Atomic Coordinates

The precise locations of the atoms within the unit cell are defined by their fractional
coordinates. The following table presents the atomic coordinates for pentlandite as determined
by single-crystal X-ray diffraction.

Wyckoff

Atom " X y z Reference(s)
Position

M(O) 4b 0.5 0.5 0.5 [9]

M(T) 32f 0.125 0.125 0.125 [9]

s1 8¢c 0.25 0.25 0.25 [9]

S2 24e 0.25 0 0 [8]

M(O) represents the metal atom in the octahedral site, and M(T) represents the metal atoms in
the tetrahedral sites. The distribution of Fe and Ni over these sites can be disordered.[6]
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Symmetry Elements

The symmetry of the pentlandite crystal structure is described by its space group, Fm3m. This
high-symmetry group imparts a number of symmetry elements to the unit cell, including:

o Center of Inversion: Present at the origin (0,0,0) and other equivalent positions.
e Rotation Axes:
o Four-fold rotation axes parallel to the crystallographic axes.
o Three-fold rotation axes along the body diagonals.
o Two-fold rotation axes along the face diagonals.
e Mirror Planes:
o Axial mirror planes perpendicular to the crystallographic axes.
o Diagonal mirror planes bisecting the angles between the axes.
o Glide Planes: Present as part of the space group symmetry operations.

The combination of these symmetry elements results in the hexoctahedral crystal class (m-3m),
which is the highest possible symmetry for the cubic system.

Experimental Protocols

The determination of the crystal structure and symmetry of pentlandite relies on sophisticated
experimental techniques, primarily X-ray and neutron diffraction.

Single-Crystal X-ray Diffraction

This technique is fundamental for the precise determination of atomic positions and unit cell
dimensions.

Methodology:
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o Crystal Selection: A small, single crystal of pentlandite, typically with dimensions on the
order of micrometers, is carefully selected and mounted on a goniometer head.

o Data Collection: The crystal is placed in an automated four-circle X-ray diffractometer. A
monochromatic beam of X-rays (e.g., Mo Ka radiation) is directed at the crystal. The crystal
is rotated through a series of angles, and the intensities of the diffracted X-ray beams are
measured by a detector.

o Data Processing: The collected intensity data are corrected for various factors, including
Lorentz-polarization effects and absorption.

» Structure Solution and Refinement: The corrected data are used to solve the crystal
structure, typically using direct methods or Patterson synthesis. The initial structural model is
then refined using least-squares methods to obtain the final atomic coordinates, site
occupancies, and thermal parameters.

Neutron Powder Diffraction

Neutron diffraction is particularly valuable for determining the distribution of elements with
similar X-ray scattering factors, such as iron and nickel.

Methodology:

o Sample Preparation: A powdered sample of synthetic or natural pentlandite is prepared. For
studies on cation distribution, synthetic pentlandite can be prepared using isotopically
enriched elements (e.g., °°Ni) to enhance the scattering contrast between Fe and Ni.

o Data Collection: The powder sample is loaded into a sample holder and placed in a neutron
powder diffractometer. A monochromatic beam of neutrons is scattered by the sample, and
the diffraction pattern is recorded as a function of the scattering angle (20) by a position-
sensitive detector.

+ Rietveld Refinement: The entire diffraction pattern is analyzed using the Rietveld method.
This involves fitting a calculated diffraction pattern, based on a structural model, to the
experimental data. The refinement process allows for the determination of lattice parameters,
atomic positions, and, crucially, the site occupancy factors of Fe and Ni on the octahedral
and tetrahedral sites.[6]
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Logical Relationships in Pentlandite
Crystallography

The following diagram illustrates the hierarchical relationship of the crystallographic properties

of pentlandite.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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